molecular formula C3H10N2<br>CH3CH(NH2)CH2NH2<br>C3H10N2 B031400 Diaminopropane CAS No. 78-90-0

Diaminopropane

Cat. No. B031400
CAS RN: 78-90-0
M. Wt: 74.13 g/mol
InChI Key: AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diaminopropane involves various methodologies, focusing primarily on transforming waste liquids or specific precursors into valuable diaminopropane derivatives. For instance, the synthesis of 1,2-diaminopropane from waste liquid of 1,2-dichloropropane under optimal conditions can achieve yields over 50% (Xie Yong-ju, 2009). Additionally, the creation of 2-Methyl-1,2-diaminopropane as an intermediate for anti-malarial drugs outlines a process starting from acetone cyanohydrin, showcasing the compound's application in medicinal chemistry (Li Yong, 2011).

Molecular Structure Analysis

Diaminopropane's structure plays a pivotal role in its reactivity and application. Studies on copper(II) complexes with diaminopropane derivatives highlight the impact of structural variations on the compound's properties, such as electrical conductivity, magnetic susceptibility, and absorption spectra, indicating the structural flexibility and potential of diaminopropane in coordination chemistry (A. Kurganov et al., 1980).

Chemical Reactions and Properties

Diaminopropane participates in various chemical reactions, demonstrating its versatility as a reagent. It serves as a structure-directing agent in the hydrothermal synthesis of iron phosphate, indicating its utility in the preparation of materials with specific crystal structures (Z. Rajić et al., 2004). Moreover, its role in the synthesis of novel compounds, such as 2,3-diaminodihydropyrroles through a thiomethylimidate cyclopropane rearrangement, further showcases its reactivity and application in organic synthesis (S. Kuduk et al., 2003).

Physical Properties Analysis

The physical properties of diaminopropane, such as solubility, boiling point, and melting point, are essential for its application in synthesis and material science. Although specific studies on these properties are limited, the general characteristics of diaminopropanes suggest their compatibility with various solvents and conditions, facilitating their use in diverse chemical reactions.

Chemical Properties Analysis

Diaminopropane's chemical properties, including its reactivity with different reagents, ability to form complexes, and participation in catalysis, are crucial for its broad utility. For example, its interaction with Fe(III) to form complexes highlights its potential in analytical chemistry for the preconcentration, separation, and speciation of metals (D. Kara & M. Alkan, 2001).

Scientific Research Applications

  • Structure-Directing Agent in Synthesis : DAP acts as a structure-directing agent in the hydrothermal synthesis of organically templated iron phosphate. This leads to the formation of iron phosphate with a layered structure, demonstrating its utility in materials science (Rajić, Stojakovic, Hanzel, & Kaučič, 2004).

  • Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of fine chemicals, medicines, dyes, and pesticides. Research on optimizing its synthesis from waste liquid of 1,2-dichloropropane highlights its industrial significance (Xie Yong-ju, 2009).

  • Separation and Purification from Fermentation Broth : DAP plays a crucial role in the separation and purification process from fermentation broth, highlighting its application in the production of industrial chemicals like nylons (Lee et al., 2019).

  • Role in Graphite Intercalation Compounds : In graphite intercalation compounds (GICs), DAP shows intra-gallery orientation dependent on the identity of the alkali metal cation intercalate, influencing the physical properties of these compounds (Maluangnont et al., 2011).

  • Bio-Based Production and Environmental Sustainability : DAP is a key monomer for polyamide plastics, with bio-based production becoming increasingly important for sustainable plastic industry. Microbial factories like Escherichia coli and Corynebacterium glutamicum are used for its production, indicating its environmental applications (Wang, Li, & Deng, 2020).

  • Inhibition of Biofilm Formation : DAP shows potential in inhibiting the biofilm formation of Pseudomonas aeruginosa, suggesting its use in addressing bacterial resistance issues (She et al., 2021).

  • Fluorescent Material for Detection : DAP can be detected using a fluorescent material, 2-(pyren-1-ylmethylene) malononitrile, demonstrating its utility in sensing applications (Bai et al., 2021).

  • Formation of Organic Superbases : DAP is used to create powerful neutral organic superbases, indicating its application in synthetic chemistry (Singh & Ganguly, 2008).

Safety And Hazards

1,3-Diaminopropane is toxic on skin exposure with an LD50 of 177 mg kg−1 (dermal, rabbit) . It is also a poison by ingestion and skin contact, and a severe skin and eye irritant . It is flammable when exposed to heat, sparks, or flame .

properties

IUPAC Name

propane-1,2-diamine
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InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
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InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Canonical SMILES

CC(CN)N
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Molecular Formula

C3H10N2, Array
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DSSTOX Substance ID

DTXSID4021761
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Molecular Weight

74.13 g/mol
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Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

248.9 °F at 760 mmHg (NTP, 1992), 119 °C
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Flash Point

92 °F (NFPA, 2010), 33 °C c.c.
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Solubility

Very soluble (NTP, 1992), Solubility in water: miscible
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Density

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6
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Vapor Pressure

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2
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Product Name

1,2-Diaminopropane

CAS RN

78-90-0
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Melting Point

-35 °F (NTP, 1992), -12 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diaminopropane
Reactant of Route 2
Diaminopropane
Reactant of Route 3
Reactant of Route 3
Diaminopropane
Reactant of Route 4
Diaminopropane
Reactant of Route 5
Diaminopropane
Reactant of Route 6
Diaminopropane

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